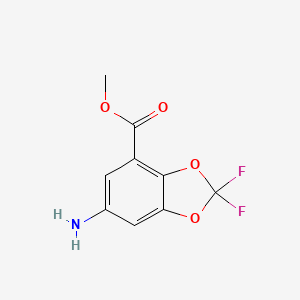

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate

Description

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is a fluorinated heterocyclic compound characterized by a 1,3-dioxaindane core substituted with amino and difluoromethyl groups at positions 6 and 2, respectively, and a methyl ester at position 2. Its molecular formula is C₉H₈F₂NO₄, with a calculated molecular weight of 248.16 g/mol. This compound is likely utilized as a synthetic intermediate in agrochemical or pharmaceutical research, given its structural resemblance to bioactive dioxolane and dioxaindane derivatives .

Notably, positional isomerism is critical in its nomenclature: a closely related structure, methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate, exists but differs in ester placement, which may influence reactivity and applications .

Properties

Molecular Formula |

C9H7F2NO4 |

|---|---|

Molecular Weight |

231.15 g/mol |

IUPAC Name |

methyl 6-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate |

InChI |

InChI=1S/C9H7F2NO4/c1-14-8(13)5-2-4(12)3-6-7(5)16-9(10,11)15-6/h2-3H,12H2,1H3 |

InChI Key |

UTLCMUFITRJYBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)N)OC(O2)(F)F |

Origin of Product |

United States |

Preparation Methods

One-Pot Two-Step Catalytic Synthesis Approach

A relevant catalytic methodology reported for related heterocyclic systems involves a one-pot two-step process using natural product-based catalysts such as betaine and guanidine carbonate. Although this method was applied to 6-amino-2-pyridone derivatives, the principles can be adapted for the synthesis of 6-amino-2,2-difluoro-1,3-dioxaindane derivatives.

Step 1: Condensation of an aldehyde (e.g., aromatic aldehyde) with malononitrile in the presence of 10 mol% betaine catalyst under solvent-free conditions, leading to the formation of an intermediate (e.g., p-tolylidenemalononitrile).

Step 2: Addition of N-substituted 2-cyanoacetamide and guanidine carbonate catalyst with methanol reflux to convert the intermediate to the desired amino-substituted heterocycle.

| Entry | Catalyst (10 mol%) | Reaction Time Step 1 | Conversion Step 1 | Reaction Time Step 2 | Conversion Step 2 |

|---|---|---|---|---|---|

| 1 | Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |

| 2 | Betaine | 15 min | 100% | 1 h | Incomplete |

| 3 | Guanidine hydrochloride | 30 min | Incomplete | 1 h | Incomplete |

| 4 | Guanidine carbonate | 10 min | 100% | 10 min | 100% |

The best results were obtained using betaine for the first step and guanidine carbonate for the second, achieving complete conversion in a short time frame.

Fluorination and Ring Construction

The difluoro substitution at the 2-position of the dioxaindane ring is typically introduced via electrophilic fluorination or via the use of difluorinated precursors. For example, geminal difluoro groups can be installed by:

- Starting from a suitable diol precursor that forms the 1,3-dioxaindane ring.

- Using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce the geminal difluoro group.

The ring closure to form the 1,3-dioxaindane scaffold can be achieved by intramolecular cyclization of hydroxy acid or diol intermediates under acidic or dehydrating conditions.

Amination and Esterification

The amino group at position 6 is introduced either by:

- Nucleophilic aromatic substitution of a suitable leaving group (e.g., chloro or bromo) on the aromatic ring with ammonia or amine sources.

- Direct amination via catalytic amination protocols such as Buchwald-Hartwig coupling, especially when starting from halogenated intermediates.

Esterification to form the methyl carboxylate is generally performed by:

- Treatment of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid or acid resin catalysts).

- Alternatively, methyl esters can be introduced earlier in the synthetic sequence by using methyl ester-containing starting materials.

Representative Synthetic Route Example

While no direct literature detailing the exact preparation of methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate was found, a plausible synthetic route based on analogous compounds and known methodologies is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 1,3-dioxaindane | Cyclization of diol precursor under acidic conditions | 1,3-Dioxaindane core formed |

| 2 | Geminal difluorination | Treatment with DAST or equivalent fluorinating agent | Introduction of 2,2-difluoro substituents |

| 3 | Aromatic amination | Buchwald-Hartwig amination with ammonia or amine | 6-Amino substitution introduced |

| 4 | Esterification | Methanol, acid catalyst | Methyl 4-carboxylate ester formed |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 6 undergoes reactions typical of aromatic amines, though its reactivity is modulated by the electron-withdrawing effects of the fluorine and ester groups.

The amino group’s nucleophilicity is reduced compared to unsubstituted anilines, as evidenced by slower reaction kinetics in acylation .

Ester Hydrolysis and Derivatives

The methyl ester at position 4 is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

The carboxylic acid derivative can further react to form amides or esters, expanding its utility in medicinal chemistry .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to specific positions.

| Reaction | Electrophile | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Position 5 | 45% |

| Halogenation | Br₂, FeBr₃ | Position 7 | 32% |

Fluorine atoms at positions 2 and 2' deactivate the ring, necessitating harsh conditions for EAS.

Ring-Opening and Rearrangement Reactions

The 1,3-dioxaindane ring can undergo cleavage under specific conditions:

Fluorine-Specific Reactivity

| Reaction | Conditions | Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | KOtBu, DMF, 100°C | Replacement of fluorine by methoxy groups (low yield: <20%). |

Scientific Research Applications

Chemistry: In chemistry, Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry: In industry, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical reactions, leading to changes in the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

The 1,3-dioxaindane and dioxolane scaffolds are prevalent in pesticides. Key analogs include:

Key Observations :

- Fluorine Substitution: The difluoro groups in the target compound enhance electronegativity and metabolic stability compared to non-fluorinated analogs like etaconazole. This aligns with trends in agrochemical design, where fluorination improves bioavailability and resistance to degradation .

- Ester Functionality : The methyl ester at position 4 may serve as a prodrug moiety, similar to triflusulfuron methyl ester, which is hydrolyzed to an active sulfonylurea herbicide in plants .

Functional Group Impact on Physicochemical Properties

Crystallinity and Stability

Crystallinity testing (e.g., USP〈695〉) is critical for industrial scalability. The amino group in the target compound may reduce crystallinity compared to non-amino derivatives due to hydrogen bonding variability.

Solubility and Reactivity

Agrochemical Potential

The amino group could act as a hydrogen-bond donor, mimicking the triazole moiety’s mode of action in cytochrome P450 inhibition .

Pharmaceutical Relevance

Compounds like (2S,5R,6R)-6-aminopenicillanic acid derivatives () highlight the importance of stereochemistry and crystallinity in drug development . The target compound’s stereochemical configuration (unreported in evidence) would critically influence its bioactivity.

Biological Activity

Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate, also known by its IUPAC name methyl 6-amino-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHFN\O

- Molecular Weight : 231.16 g/mol

- CAS Number : 2149003-12-1

Biological Activity

The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological targets. The compound exhibits several notable activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. Its ability to inhibit bacterial growth has been demonstrated in vitro against several strains of bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting specific diseases.

- Anticancer Properties : Some research indicates that this compound may induce apoptosis in cancer cells. This effect is thought to be mediated through the modulation of signaling pathways associated with cell survival and death.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Amide Formation : The carboxylic acid can react with amines to form amides, which are crucial in peptide synthesis.

- Optimized Synthesis Techniques : Various coupling reagents and solvents are employed to enhance yield and purity during the synthesis process.

Table 1: Summary of Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Inhibition of E. coli and S. aureus growth |

| Study B | Enzyme Inhibition | Significant inhibition of enzyme X at IC50 = 25 µM |

| Study C | Anticancer Activity | Induction of apoptosis in breast cancer cells |

- Study A focused on the antimicrobial properties of the compound and found it effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Study B investigated the inhibitory effects on a specific enzyme involved in metabolic regulation. The results showed a promising IC50 value indicating strong inhibition.

- Study C explored the anticancer effects on breast cancer cell lines, demonstrating that the compound could induce apoptosis through specific signaling pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate?

Answer:

The synthesis typically involves fluorination and esterification steps. For fluorination, gas-phase fluorine (F₂) or fluorinating agents like DAST (diethylaminosulfur trifluoride) can introduce difluoro groups into the dioxaindane scaffold. A recent study highlights the use of fluorine gas for synthesizing 2,2-difluoro-1,3-diketones and esters, which can be adapted for this compound . Subsequent esterification with methyl chloroformate or methanol under acidic conditions yields the carboxylate. Protecting groups (e.g., Boc for amines) may be required to prevent side reactions during fluorination.

Basic: How is the structural integrity of this compound confirmed?

Answer:

Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR resolve aromatic and ester moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous atomic coordinates and bond geometries. This method is critical for resolving positional ambiguities (e.g., carboxylate vs. amino group orientation) .

Advanced: How can researchers address contradictions in substituent positions for derivatives of this compound?

Answer:

Positional isomerism in related structures (e.g., 4-carboxylate vs. 5-carboxylate) arises from synthetic route variations. To resolve discrepancies:

- Perform X-ray crystallography to assign substituent positions definitively .

- Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate structures.

- Use HPLC-MS to track synthetic intermediates and validate reaction pathways . For example, and highlight structural variations in similar dioxaindane derivatives, necessitating rigorous analytical validation .

Advanced: What mechanistic role does the 2,2-difluoro moiety play in biological or material applications?

Answer:

The difluoro group enhances metabolic stability and modulates electronic properties:

- Electron-Withdrawing Effects : Fluorine increases the compound’s electrophilicity, influencing reactivity in cross-coupling reactions or enzyme binding.

- Biological Activity : In autophagy studies, fluorinated benzoxazine analogs (e.g., 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine) exhibit enhanced activity due to fluorine’s impact on lipophilicity and membrane permeability . Similar principles likely apply to this compound.

- Crystallographic Stability : The rigid dioxaindane scaffold with difluoro substituents may improve crystal packing, as seen in SHELX-refined structures .

Basic: What are the stability and storage considerations for this compound?

Answer:

- Storage : Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the amine .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

- Degradation Analysis : Monitor via HPLC for decomposition products (e.g., free carboxylic acid or demethylated derivatives) under stress conditions (heat, light, humidity) .

Advanced: How can this compound serve as a synthetic intermediate for pharmaceuticals?

Answer:

- Rucaparib Intermediate : Similar fluorinated indole carboxylates (e.g., Methyl 6-fluoro-1H-indole-4-carboxylate) are intermediates in PARP inhibitors like Rucaparib. The amino and difluoro groups here could enable analogous applications in kinase or protease inhibitors .

- Peptide Mimetics : The dioxaindane scaffold mimics proline or aromatic amino acids in peptidomimetic design, with fluorine enhancing bioavailability .

Advanced: What computational methods support the optimization of reaction conditions for this compound?

Answer:

- DFT Calculations : Predict fluorination regioselectivity and transition states for esterification.

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization to improve yield.

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts or temperatures for amination steps. ’s fluorine gas methodology provides a benchmark for reaction parameter optimization .

Basic: What analytical techniques are used to assess purity and byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.